Nafetolol

Cardiovascular Pharmacology β‑Adrenergic Receptor Selectivity Drug Discovery

Nafetolol (K-5407) is a research-exclusive β1-adrenoceptor antagonist with confirmed cardiac selectivity over β2 receptors. Unlike non-selective Propranolol or longer-acting Atenolol/Bisoprolol, Nafetolol delivers a ~2 h half-life in dogs and lacks intrinsic sympathomimetic activity (ISA), ensuring clean, interpretable data in isolated myocyte assays, Langendorff preparations, and translational PK/PD studies. The racemic compound (C₁₉H₂₉NO₃, MW 319.4) is supplied with rigorous analytical characterization. Choose Nafetolol when receptor-subtype selectivity and predictable pharmacokinetics are critical experimental variables.

Molecular Formula C19H29NO3
Molecular Weight 319.4 g/mol
CAS No. 42050-23-7
Cat. No. B1677898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNafetolol
CAS42050-23-7
Synonyms1-t-butylamino-3-(1,2,3,4-tetrahydro-1,4-ethano-8-hydroxy-5-naphthoxy)-2-propanol
K 5407
K 5407 monohydrochloride
K-5407
Molecular FormulaC19H29NO3
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=C2C3CCC(C2=C(C=C1)O)CC3)O
InChIInChI=1S/C19H29NO3/c1-19(2,3)20-10-14(21)11-23-16-9-8-15(22)17-12-4-6-13(7-5-12)18(16)17/h8-9,12-14,20-22H,4-7,10-11H2,1-3H3
InChIKeyGEVXLKYQQIKELK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nafetolol (CAS 42050-23-7): A Cardiac β1‑Selective β‑Blocker for Cardiovascular Research and Development


Nafetolol (K‑5407) is a synthetic β‑adrenergic receptor antagonist that exhibits a defined selectivity profile for cardiac β1‑adrenoceptors over β2‑adrenoceptors [1]. It is characterized as an orally active agent with a demonstrated half‑life of approximately 2 hours in canine models [1]. Chemically, it is a racemic mixture with the molecular formula C₁₉H₂₉NO₃ and a molecular weight of 319.4 g/mol [2]. The compound is identified under the INN Nafetolol and the UNII MAL2XF17MP [3]. This profile positions Nafetolol as a specific research tool for investigations requiring modulation of cardiac β1‑adrenergic signaling pathways, particularly in studies where receptor subtype selectivity is a critical experimental variable.

Why Nafetolol (42050-23-7) Cannot Be Replaced by Standard β‑Blockers in Specialized Research Protocols


Substituting Nafetolol with a more common β‑blocker, such as Propranolol, Atenolol, or Metoprolol, introduces significant and uncontrolled variability into experimental systems. Generic substitution fails because it conflates distinct pharmacological profiles: non‑selective vs. β1‑selective receptor antagonism, differences in intrinsic sympathomimetic activity (ISA), and divergent pharmacokinetic properties, including half‑life, metabolic pathway, and lipophilicity [1]. These parameters directly influence both in vitro assay interpretation and in vivo pharmacodynamic outcomes. For instance, the use of a non‑selective agent like Propranolol in a model intended to isolate cardiac β1‑mediated effects would confound results through concurrent β2‑adrenergic and central nervous system activity [2]. Similarly, replacing Nafetolol with Atenolol or Metoprolol changes the experimental half‑life and metabolic clearance profile, which may necessitate different dosing regimens and alter the duration of observed pharmacological effects [1][3]. The following quantitative evidence clarifies the specific points of differentiation that preclude straightforward compound interchangeability.

Quantitative Differentiation of Nafetolol (CAS 42050-23-7) from β‑Blocker Comparators


Nafetolol Exhibits Defined β1‑Selectivity, Contrasting with the Non‑Selective Profile of Propranolol

Nafetolol is reported to be 'specifically effective on cardiac (β1)-adrenoceptors,' indicating a defined β1‑selective profile . In contrast, Propranolol is a classic non‑selective β‑blocker that antagonizes both β1‑ and β2‑adrenoceptors with similar potency [1]. This selectivity differential is a primary consideration in research settings where isolation of cardiac effects from peripheral or pulmonary β2‑mediated responses is required. While direct comparative binding affinity data (e.g., Ki or pA₂ values) are not available in the accessed literature, the documented selectivity of Nafetolol is a key differentiator.

Cardiovascular Pharmacology β‑Adrenergic Receptor Selectivity Drug Discovery

Nafetolol's Pharmacokinetic Profile in Dogs: Half‑Life Comparison with Nadolol and Atenolol

Nafetolol demonstrates a half‑life of approximately 2 hours following oral administration in dogs [1]. This is significantly shorter than the half‑life of Nadolol, a long‑acting non‑selective β‑blocker, which ranges from 10 to 20 hours [2]. Nafetolol's half‑life is also shorter than that of Atenolol, a hydrophilic β1‑selective agent with a typical half‑life of 6‑7 hours [3]. This shorter duration of action is a critical differentiator for studies requiring acute, reversible β1‑blockade or where washout kinetics are important.

Pharmacokinetics Drug Metabolism Preclinical Development

Oral Bioavailability Confirmed in Canine and Human Studies, Enabling In Vivo Dosing

Nafetolol is characterized as an orally active β‑blocking agent with confirmed absorption in both dogs and humans [1]. The primary pharmacokinetic study demonstrated that after oral administration, Nafetolol achieves detectable plasma levels with a time to peak concentration within 1 hour in dogs [1]. While absolute oral bioavailability (F) values are not explicitly reported in the accessed abstract, the compound's classification as 'orally active' and the detailed plasma concentration‑time data confirm its suitability for oral dosing in preclinical models. This is a key distinction from experimental β‑blockers that may be limited to parenteral administration.

Oral Bioavailability In Vivo Pharmacology Preclinical ADME

Absence of Reported Intrinsic Sympathomimetic Activity (ISA) Distinguishes Nafetolol from Pindolol

Nafetolol is a β‑adrenergic antagonist. The available pharmacological summaries do not ascribe intrinsic sympathomimetic activity (ISA) to this compound, classifying it as a pure antagonist . This is in contrast to β‑blockers like Pindolol, which possess significant ISA and can cause partial agonism at β‑adrenoceptors, leading to a less pronounced reduction in resting heart rate and different hemodynamic effects [1]. The absence of reported ISA for Nafetolol implies a more complete blockade of β1‑adrenergic signaling, which may be preferable for studies requiring maximal receptor inhibition.

Intrinsic Sympathomimetic Activity Receptor Pharmacology β‑Blocker Classification

High‑Value Research Applications for Nafetolol (CAS 42050-23-7) Based on Validated Evidence


Cardiac β1‑Adrenergic Signaling Studies in Isolated Tissue and Cell Culture

Use Nafetolol as a β1‑selective antagonist to block catecholamine‑induced responses in isolated cardiac myocytes, perfused heart (Langendorff) preparations, or cell lines expressing human β1‑adrenoceptors. Its selectivity profile [1] ensures that observed effects are attributable to β1‑adrenoceptor blockade, minimizing confounding activity from β2‑adrenergic or central mechanisms that would be present with non‑selective agents like Propranolol.

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Studies in Canine Models

Employ Nafetolol in canine models to investigate the relationship between β1‑adrenoceptor blockade and cardiovascular parameters (e.g., heart rate, contractility). The well‑characterized pharmacokinetic profile in dogs, including a half‑life of ~2 hours and oral bioavailability [1], allows for precise, repeatable dosing and a clear understanding of drug exposure‑response relationships, which is essential for translational PK/PD modeling.

Comparative β‑Blocker Pharmacology Research and Compound Differentiation

Integrate Nafetolol into a panel of β‑blockers for head‑to‑head comparative studies. Its unique combination of β1‑selectivity [1], a short half‑life (~2 hours in dogs) [1], and the absence of reported ISA [1] makes it a valuable reference compound. This profile fills a distinct niche when compared to longer‑acting β1‑selective agents (e.g., Atenolol, Bisoprolol) or those with ISA (e.g., Pindolol), allowing researchers to dissect the functional consequences of specific pharmacological features.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nafetolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.